3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile
Overview
Description
3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile is a heterocyclic compound that features both oxazole and pyridine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-trypanosomal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile typically involves the cyclization of 2-amino-3-pyridinol with various reagents. One common method includes dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then dripping a triphosgene organic solution at controlled temperatures. The reaction is carried out for several hours at elevated temperatures, followed by cooling and solid-liquid separation to obtain the desired product .
Industrial Production Methods
For industrial production, the method described above can be scaled up. The use of triphosgene, which is less toxic compared to phosgene, makes the process safer and more environmentally friendly. The reaction conditions are mild, and the organic solvent can be recycled, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .
Scientific Research Applications
3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-trypanosomal agent, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile involves its interaction with specific molecular targets. For its anti-trypanosomal activity, the compound has been shown to perturb sphingolipid metabolism, leading to the accumulation of ceramides in Trypanosoma brucei. This disruption in lipid metabolism is believed to be a key factor in its trypanocidal effects .
Comparison with Similar Compounds
Similar Compounds
3-(oxazolo[4,5-b]pyridin-2-yl)anilides: These compounds share a similar core structure and have been studied for their anti-trypanosomal activity.
1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives: These derivatives have shown promising anticancer activity.
Uniqueness
3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile is unique due to its dual activity against both cancer cells and trypanosomal parasites. Its ability to disrupt sphingolipid metabolism in Trypanosoma brucei sets it apart from other compounds with similar structures .
Properties
IUPAC Name |
3-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRDDVSHWWYSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273658 | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-91-5 | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52334-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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